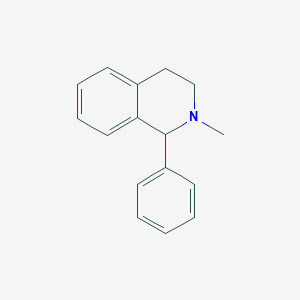
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is a fascinating organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline typically involves the Pictet-Spengler reaction, a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality isoquinoline derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoline derivatives.
Reduction: Reduction typically results in the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, isoquinoline derivatives may inhibit enzymes or bind to receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in disease processes.
Receptor Binding: These compounds may bind to receptors, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is unique among isoquinoline derivatives due to its specific structural features. Similar compounds include:
Quinoline: A closely related heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound from which derivatives are formed.
Benzoisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
7149-64-6 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Clé InChI |
MKANNBGMJZQSFY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















